tert-Butyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1H,1H-perfluorohexyl carbonate: is a fluorinated organic compound known for its unique molecular structure and properties. It is a clear, colorless liquid with a molecular weight of 400.19 g/mol . This compound is part of the organofluorine chemistry field, which involves the study and application of organic compounds containing fluorine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorohexyl carbonates with different functional groups, while reduction may produce simpler fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with molecular targets and pathways within a given system. The compound’s fluorinated structure allows it to interact with various biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- tert-Butyl 1H,1H,5H-perfluorohexyl carbonate
- tert-Butyl 1H,1H,3H-perfluorohexyl carbonate
Comparison: tert-Butyl 1H,1H-perfluorohexyl carbonate is unique due to its specific molecular structure, which imparts distinct properties such as high thermal stability and resistance to chemical degradation. Compared to similar compounds, it may offer advantages in certain applications, such as higher reactivity or better compatibility with specific reagents and conditions .
Eigenschaften
Molekularformel |
C11H11F11O3 |
---|---|
Molekulargewicht |
400.18 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-6(2,3)25-5(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h4H2,1-3H3 |
InChI-Schlüssel |
NYNVBUYFKJOWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.